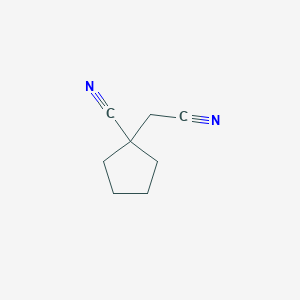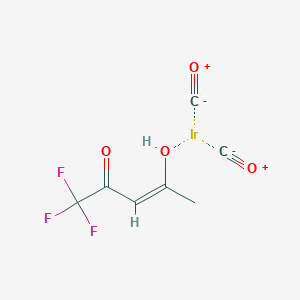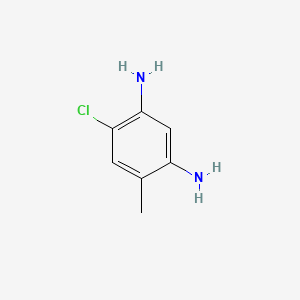
1,3-Benzenediamine, 4-chloro-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, 4-chloro-6-methyl- is an organic compound with the molecular formula C7H9ClN2. It is a derivative of benzenediamine, where the benzene ring is substituted with a chlorine atom at the 4th position and a methyl group at the 6th position. This compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-chloro-6-methyl- typically involves the chlorination of 1,3-benzenediamine followed by methylation. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and a methylating agent like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of a solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 4-chloro-6-methyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination and methylation steps but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediamine, 4-chloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzenediamines depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzenediamine, 4-chloro-6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediamine, 4-chloro-6-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function and leading to cellular changes. The pathways involved include the inhibition of enzyme activity and the disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenediamine, 4-chloro-: Similar structure but lacks the methyl group.
1,3-Benzenediamine, 4-methyl-: Similar structure but lacks the chlorine atom.
Uniqueness
1,3-Benzenediamine, 4-chloro-6-methyl- is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its analogs.
Propriétés
Numéro CAS |
43216-72-4 |
|---|---|
Formule moléculaire |
C7H9ClN2 |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
4-chloro-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 |
Clé InChI |
MYFJHUCULJNTOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)
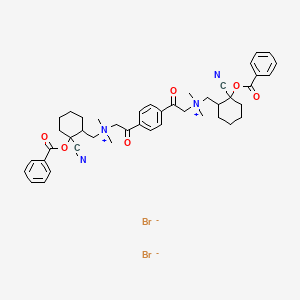


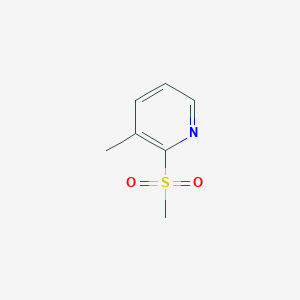

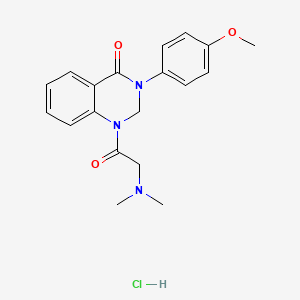

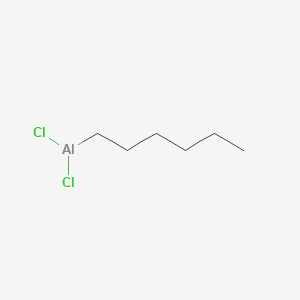
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)


